molecular formula C10H10F2O3 B2520393 5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid CAS No. 2092619-39-9

5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid

Cat. No. B2520393
CAS RN: 2092619-39-9
M. Wt: 216.184
InChI Key: GFOIZQDKKOENMV-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are often used in medicinal chemistry and drug discovery due to their potential applications in various fields. They are part of a larger group of compounds known as organofluorines, which are organic compounds that contain one or more fluorine atoms. These compounds are known for their high stability and unique reactivity, which makes them useful in a variety of applications, including pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. One common method involves the use of difluoromethylation reagents in processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “5-(Difluoromethyl)-2-fluorobenzoic acid”, the molecular formula is C8H5F3O2, with an average mass of 190.119 Da and a monoisotopic mass of 190.024170 Da .

Mechanism of Action

While the specific mechanism of action for “5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid” is not available, a related compound, Difluoromethylornithine (DFMO, eflornithine), is known to inhibit ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway . This inhibition is a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area is likely to continue to expand the range of difluoromethyl compounds and explore their potential applications in various fields.

properties

IUPAC Name

5-(difluoromethyl)-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-3-8(15-2)7(9(11)12)4-6(5)10(13)14/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIZQDKKOENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid

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